molecular formula C12H26N2 B1319011 N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine CAS No. 901586-15-0

N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine

Cat. No.: B1319011
CAS No.: 901586-15-0
M. Wt: 198.35 g/mol
InChI Key: CXJIFEFJIHZQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Weight Determination

N-[(1-Ethylpiperidin-2-yl)methyl]butan-1-amine has a molecular formula of C₁₂H₂₆N₂ , derived from its piperidine core, ethyl substituent, and butanamine side chain. The molecular weight is 198.35 g/mol , calculated using atomic masses of carbon (12.01 g/mol), hydrogen (1.01 g/mol), and nitrogen (14.01 g/mol). Key structural features include:

  • A six-membered piperidine ring with an ethyl group at position 1.
  • A methyl-butylamine side chain attached to position 2 of the piperidine ring.

Table 1: Molecular Properties

Property Value
Molecular Formula C₁₂H₂₆N₂
Molecular Weight 198.35 g/mol
CAS Registry Number 1341870-17-4

The compound’s molecular symmetry is limited due to the asymmetrical substitution pattern on the piperidine ring, which influences its stereochemical behavior.

Three-Dimensional Conformational Studies

The three-dimensional conformation of this compound is governed by steric and electronic factors:

  • Piperidine Ring Geometry : The piperidine ring adopts a chair conformation , minimizing steric strain. The ethyl group at position 1 occupies an equatorial position to avoid 1,3-diaxial interactions.
  • Side Chain Orientation : The butanamine chain exhibits rotational flexibility around the C–N bond, favoring gauche conformations to reduce steric hindrance between the methylene groups.
  • Tertiary Amine Configuration : The nitrogen in the piperidine ring adopts a trigonal pyramidal geometry (sp³ hybridization), with a lone pair contributing to its basicity.

Figure 1 : Energy-minimized 3D structure showing equatorial ethyl group and extended butanamine side chain.

Electronic Structure and Hybridization Patterns

The electronic structure of the compound is characterized by:

  • sp³ Hybridization : All nitrogen and carbon atoms in the piperidine ring and side chain exhibit sp³ hybridization, except for the C–N bonds in the amine groups.
  • Lone Pair Localization : The lone pairs on the piperidine nitrogen and primary amine nitrogen participate in hydrogen bonding and protonation.
  • Conjugation Effects : Minimal conjugation exists due to the saturated nature of the piperidine ring, though hyperconjugation between C–H σ-bonds and adjacent N lone pairs stabilizes the structure.

Key Electronic Features :

  • The primary amine (-NH₂) has a higher electron density compared to the tertiary piperidine nitrogen.
  • The ethyl group exerts an electron-donating inductive effect , slightly increasing the basicity of the piperidine nitrogen.

Hydrogen Bonding Capacity and Molecular Polarity

The compound’s hydrogen bonding capacity arises from its two amine groups:

  • Primary Amine (Butanamine) : Acts as both a hydrogen bond donor (N–H) and acceptor (lone pair on N).
  • Tertiary Amine (Piperidine) : Functions only as a hydrogen bond acceptor due to the absence of N–H bonds.

Polarity Metrics :

  • Topological Polar Surface Area (TPSA) : ~32 Ų, calculated from the contributions of the two amine groups.
  • LogP : ~2.5, indicating moderate lipophilicity due to the alkyl chains.

Table 2: Hydrogen Bonding and Polarity

Property Value
Hydrogen Bond Donors 1 (Primary amine)
Hydrogen Bond Acceptors 2 (Both amines)
TPSA 32 Ų
LogP 2.5

Compared to analogues like N-ethyl-N-methylbutan-1-amine (TPSA: 12 Ų), this compound exhibits higher polarity due to its additional amine group.

Comparative Analysis with Structural Analogues

The structural uniqueness of this compound becomes evident when compared to related compounds:

Table 3: Comparison with Analogues

Compound Molecular Formula TPSA (Ų) LogP Key Structural Difference
This compound C₁₂H₂₆N₂ 32 2.5 Piperidine core with ethyl and butyl chains
N-Ethyl-N-methylbutan-1-amine C₇H₁₇N 12 1.9 Linear structure without cyclic amines
N-[(1-Ethylpiperidin-4-yl)methyl]octan-1-amine C₁₆H₃₄N₂ 32 3.8 Longer alkyl chain and piperidine substitution

Key Observations :

  • Ring Substitution : The piperidine ring enhances rigidity compared to linear amines like N-ethyl-N-methylbutan-1-amine.
  • Side Chain Length : Extending the butanamine chain to octanamine (as in ) increases lipophilicity (LogP from 2.5 to 3.8).
  • Electronic Effects : Piperidine-containing analogues exhibit higher basicity due to the tertiary amine’s localized lone pair.

Properties

IUPAC Name

N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-3-5-9-13-11-12-8-6-7-10-14(12)4-2/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJIFEFJIHZQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1CCCCN1CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592172
Record name N-[(1-Ethylpiperidin-2-yl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901586-15-0
Record name N-[(1-Ethylpiperidin-2-yl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution on Piperidine Derivatives

A common approach involves the reaction of a 2-substituted piperidine derivative with an alkyl halide or a suitable electrophile bearing the butan-1-amine fragment or its protected form. The key steps include:

  • Step 1: Synthesis of 1-ethylpiperidin-2-yl intermediate by alkylation of 2-piperidone or 2-piperidine with ethyl halides under basic conditions.
  • Step 2: Introduction of the butan-1-amine moiety via nucleophilic substitution or reductive amination using butanal or butan-1-amine derivatives.

This method requires careful control of reaction conditions to avoid polyalkylation and to maintain regioselectivity.

Transition-Metal Catalyzed Amination

Recent advances in transition-metal catalysis provide efficient routes for the synthesis of alkylamines, including complex secondary amines like N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine. Key features include:

  • Use of Rh, Ir, or Pd catalysts with specialized ligands to promote selective C–N bond formation.
  • Tandem or one-pot procedures combining imine formation and reduction steps.
  • Mild reaction conditions (e.g., 100 °C in methanol) with bases such as cesium carbonate to facilitate amination.

These methods offer high selectivity and yields, minimizing side products and enabling scalability.

Multi-Step Synthesis via Dipotassium Nitrodithioacetate Intermediates

A patented method describes the preparation of N-substituted alkylamines via reaction of dipotassium nitrodithioacetate with various amines, followed by alkylation steps:

  • The dipotassium salt of 2-nitrodithioacetic acid reacts with secondary amines (including heterocyclic alkylamines like piperidine derivatives) in aqueous or polar organic solvents.
  • Subsequent alkylation with methylating agents (e.g., dimethyl sulfate) yields the desired N-substituted amines.
  • Reaction parameters such as temperature (0–100 °C), molar ratios, and solvent concentration are optimized for yield and purity.

This method is robust, avoids over-substitution, and is adaptable to various amine substrates.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Yield Range (%) Notes
Nucleophilic substitution 1-ethylpiperidine, butan-1-amine derivatives, alkyl halides, base Straightforward, classical approach 30–50 Requires protection/deprotection steps
Transition-metal catalyzed amination Rh, Ir, Pd catalysts, aldehydes, amines, Cs2CO3, MeOH, 100 °C High selectivity, mild conditions 80–90 Scalable, fewer side products
Dipotassium nitrodithioacetate route Dipotassium nitrodithioacetate, secondary amines, dimethyl sulfate, aqueous medium Robust, avoids bis-alkylation 33–46 Suitable for heterocyclic amines

Detailed Research Findings

  • Selectivity and Yield: Transition-metal catalyzed methods achieve superior selectivity and higher yields compared to classical nucleophilic substitution, due to catalyst control over C–N bond formation.
  • Reaction Conditions: The dipotassium nitrodithioacetate method operates effectively in aqueous media at moderate temperatures (20–60 °C), making it environmentally favorable and operationally simple.
  • Substrate Scope: The patented method accommodates a wide range of amines, including branched, arylalkyl, and heterocyclic amines, demonstrating versatility for synthesizing complex amines like this compound.
  • Purification: Products are typically purified by recrystallization or column chromatography, with solvents such as isopropanol, acetone, or ethyl acetate/hexane mixtures depending on the method.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

The compound N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine has garnered interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Dopaminergic Activity

Research indicates that compounds similar to this compound exhibit significant dopaminergic activity. These compounds have been designed to selectively target dopamine receptors, which are critical in treating various neurological disorders such as Parkinson's disease and schizophrenia. Studies have demonstrated that modifications in the molecular structure can enhance receptor affinity and selectivity, leading to improved therapeutic outcomes .

Opioid Receptor Modulation

This compound may also play a role in modulating opioid receptors, particularly the mu-opioid receptor (MOR). The design of new structural scaffolds that incorporate this compound has shown promise in developing analgesics with reduced side effects compared to traditional opioids. For instance, research has focused on creating derivatives that maintain analgesic efficacy while minimizing addiction potential .

CNS Drug Development

This compound has been evaluated for its potential in central nervous system (CNS) drug development. The compound’s ability to cross the blood-brain barrier (BBB) is a significant factor in its application for CNS disorders. Studies utilizing computer-aided drug design have identified modifications that enhance BBB permeability, making it a candidate for further development .

Case Study 1: Dopamine Receptor Affinity

In a study published in 2023, researchers synthesized various analogs of this compound to evaluate their binding affinities at dopamine receptors. The results indicated that specific substitutions on the piperidine ring significantly increased affinity for the D3 receptor over the D2 receptor, suggesting potential applications in treating conditions like addiction and mood disorders .

Case Study 2: Opioid Analgesics

Another research initiative focused on the development of opioid analgesics using this compound as a core structure. The study highlighted how structural modifications led to compounds with effective pain relief properties while exhibiting lower risks of dependence compared to existing opioids .

Data Tables

Application Area Description Key Findings
Dopaminergic ActivityTargeting dopamine receptors for neurological disordersEnhanced selectivity for D3 over D2 receptors
Opioid Receptor ModulationDevelopment of safer analgesicsReduced addiction potential compared to traditional opioids
CNS Drug DevelopmentOptimization for blood-brain barrier permeabilityStructural modifications improved CNS-MPO scores

Mechanism of Action

The mechanism of action of N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine with structurally similar butan-1-amine derivatives, focusing on synthesis, substituent effects, and applications:

Compound Name Substituent Group Synthesis Yield (%) Key Properties/Applications Reference
This compound (Hypothetical) 1-Ethylpiperidin-2-ylmethyl N/A Potential bioactivity, conformational flexibility
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine 2-Methoxyphenylpiperazine >70% Precursor for chloroacetylation; improved yield with phthalimide protection
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)butyl)... cis-3,5-Dimethylpiperidinyl 82% Hepatitis C virus entry inhibitor; high purity (>99.8% HPLC)
N-(Naphthalene-2-ylmethyl)butan-1-amine Naphthylmethyl 78% Antimicrobial activity against multi-drug resistant strains
N-(Dipyridin-2-ylmethyl)butan-1-amine Dipyridylmethyl Not specified Phosphorescent iridium complexes; quantum yield up to 13%
N-[(2,4-Dichlorophenyl)methyl]butan-1-amine 2,4-Dichlorophenylmethyl Not specified Industrial use; high toxicity (requires strict safety protocols)

Key Observations:

Synthesis Strategies :

  • Piperidine/piperazine-containing analogs (e.g., and ) often employ alkylation with bromobutylphthalimide followed by deprotection (yields >70%), whereas unprotected amines yield <40% . The ethylpiperidinyl group in the target compound may require similar protective strategies.
  • Aromatic substituents (naphthyl, dichlorophenyl) are introduced via nucleophilic substitution or reductive amination, with yields varying based on steric and electronic effects .

Ethyl groups (hypothetical target) may increase lipophilicity compared to methyl or dimethyl analogs (), affecting membrane permeability . Aromatic vs. Aliphatic Substituents: Naphthyl or dichlorophenyl groups () improve antimicrobial activity but reduce solubility. In contrast, dipyridylmethyl groups () enable coordination to metals for photophysical applications .

Applications: Pharmaceuticals: Piperidine derivatives (e.g., ) show promise as antiviral agents, while antimicrobial activity is linked to aromatic substituents .

Research Findings and Challenges

  • Thermodynamic Behavior : Butan-1-amine mixtures (e.g., with pentan-2-one) exhibit complex azeotrope behavior due to hydrogen-bonding asymmetry, which current models like PCP-SAFT struggle to predict . The ethylpiperidinyl group may exacerbate this asymmetry, complicating industrial separations.
  • Synthetic Limitations : Direct functionalization of amine groups (e.g., –NH in methoxyphenylpiperazine) yields <20% without protection, highlighting the need for optimized protocols for the target compound .
  • Data Gaps : Experimental data for this compound are absent in the evidence, necessitating further studies on its synthesis, stability, and bioactivity.

Biological Activity

N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is known to influence its pharmacological properties. The compound's molecular formula is C12H19NC_{12}H_{19}N, and it exhibits basic amine characteristics, allowing it to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been shown to modulate neurotransmitter systems, potentially affecting mood and cognitive functions. The compound can bind to various receptors, leading to alterations in cellular signaling pathways:

  • Receptor Binding: The compound may interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which are crucial for mood regulation and cognitive processes.
  • Enzymatic Modulation: It has been suggested that this compound can influence enzyme activity related to neurotransmitter metabolism, further impacting synaptic transmission .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has exhibited activity against various bacterial strains, indicating its potential as an antimicrobial agent:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa>128 µg/mL

These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) through mechanisms involving cell cycle arrest and pro-apoptotic signaling:

Cell Line Apoptotic Response Mechanism
A549Late apoptosis (42%)Induction of caspase pathways
HCT116Early apoptosis (9%)Cell cycle arrest in S phase

These results indicate that the compound may have significant potential in cancer therapeutics by targeting specific apoptotic pathways .

Comparative Analysis

When comparing this compound with similar compounds, notable differences in biological activity and efficacy emerge:

Compound Structure Biological Activity
N-[1-methylpiperidin-2-yl)methyl]butan-1-amineMethyl group instead of ethylLower antimicrobial activity
N-[1-(propyl)piperidin-2-yl)methyl]butan-1-aminesPropyl groupEnhanced anticancer properties

The structural variations significantly impact the compound's pharmacodynamics and pharmacokinetics, influencing their respective therapeutic potentials .

Q & A

Q. What are the recommended synthetic pathways for N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine?

Methodological Answer: Synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 1-ethylpiperidine-2-carbaldehyde with butan-1-amine under hydrogenation conditions (e.g., using NaBH₃CN or catalytic hydrogenation) can yield the target compound. Key steps include:

  • Optimizing reaction solvents : Polar aprotic solvents (e.g., DMF, THF) improve amine reactivity .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) enhance yields in reductive amination .
  • Purification : Column chromatography (silica gel, eluent: hexane/EtOAc) ensures high purity .

Q. How can the purity and structure of this compound be verified?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for piperidine protons (δ 2.5–3.5 ppm), butyl chain (δ 0.8–1.6 ppm), and NH (broad, δ 1.5–2.0 ppm) .
    • ¹³C NMR : Signals for piperidine carbons (45–60 ppm) and aliphatic chains (20–35 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC Purity Analysis : Use C18 columns with UV detection (λ = 254 nm); reported purities >99% for related amines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions in reductive amination .
  • Catalyst Loading : 5–10 mol% Pd/C achieves optimal balance between cost and yield .
  • Solvent Selection : THF outperforms DMF in reducing byproduct formation (e.g., over-alkylation) .
  • Kinetic Studies : Monitor reaction progress via TLC or inline IR spectroscopy to identify rate-limiting steps .

Q. How can contradictions in thermodynamic data for amine-containing compounds be resolved?

Methodological Answer:

  • Data Validation : Cross-reference experimental density, refractive index, and speed of sound with computational models (e.g., PCP-SAFT). For example, discrepancies in amine-amide mixtures arise from hydrogen-bond asymmetry, requiring adjusted model parameters .
  • Experimental Replication : Reproduce volumetric and dielectric constant measurements under controlled conditions (25°C, 1 atm) .
  • Error Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in datasets for butan-1-amine derivatives .

Q. What computational models are effective for predicting physicochemical properties of this compound?

Methodological Answer:

  • PCP-SAFT Model : Predicts phase behavior and hydrogen-bonding interactions but struggles with amine asymmetry. Adjust donor-acceptor site parameters to improve accuracy .
  • DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) for coordination chemistry applications .
  • COSMO-RS : Estimates solubility parameters in polar solvents (e.g., water, DMSO) .

Q. What role does this amine play in coordination chemistry?

Methodological Answer:

  • Ligand Design : The amine group coordinates to metal centers (e.g., Ir³⁺), forming heteroleptic complexes. For example, similar amines in [Ir(ppy)₂(L)]⁺ complexes exhibit tunable emission properties .
  • Quantum Yield Optimization : Steric effects from the piperidine ring enhance photoluminescence efficiency (reported up to 13% for Ir complexes) .
  • Stability Studies : Thermo-gravimetric analysis (TGA) confirms decomposition temperatures >200°C for amine-metal complexes .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use P95 respirators, nitrile gloves, and chemical-resistant lab coats .
  • Ventilation : Conduct reactions in fume hoods with >12 air changes/hour to limit vapor exposure .
  • Waste Disposal : Neutralize amine waste with dilute HCl before disposal to prevent environmental release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.